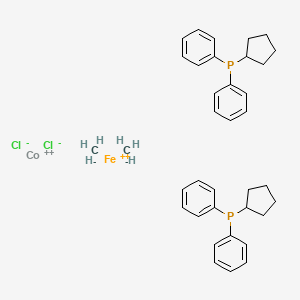
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.
科学的研究の応用
Catalytic Applications
Cobalt-Catalyzed Cycloadditions : Cobalt compounds are utilized in [2+2+2] cycloaddition reactions, which are crucial for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives. This process involves cobalt complexes with alkynes and dienes, demonstrating cobalt's potential as a versatile catalyst in organic synthesis (Hilt, Hess, & Harms, 2008).
Cobalt Complexes in Cyclopropanation : The cobalt(II) complex of D2-symmetric chiral porphyrin has been identified as an effective catalyst for cyclopropanation of styrene derivatives. This highlights cobalt's role in facilitating specific organic transformations with high selectivity and efficiency (Chen & Zhang, 2007).
Polymerization Reactions : Cobalt and iron compounds have been developed as catalysts for polymerization reactions, particularly in alkyne [2+2+2] cycloaddition and alkyne–nitrile co-cycloaddition reactions. These complexes show promise in synthesis applications, including controlled polymerization reactions (Okamoto & Sugiyama, 2013).
Coordination Chemistry and Molecular Structure
Molecular Structures of Cobalt Complexes : Studies have been conducted on the molecular structures of various cobalt complexes. These include investigations into the crystal and molecular structures of complexes like trans-3,3,4,4-tetracyano-2-phenylcyclopentylbis(dimethylglyoximato)imidazolecobalt(III), which provides insights into the coordination chemistry of cobalt in various ligand environments (McKenzie, 1978).
Iron and Cobalt Complexes with Tridentate Ligands : Research into iron and cobalt complexes with tridentate ligands, such as P, N, P ligands, has led to discoveries in the field of coordination chemistry. These studies provide valuable information on the synthesis, characterization, and application of these complexes in ethene polymerization reactions (Müller et al., 2002).
特性
CAS番号 |
67292-36-8 |
|---|---|
製品名 |
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
分子式 |
C36H34Cl2CoFeP2 |
分子量 |
714.29 |
IUPAC名 |
carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
InChI |
InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |
SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)
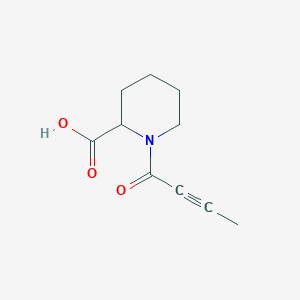
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
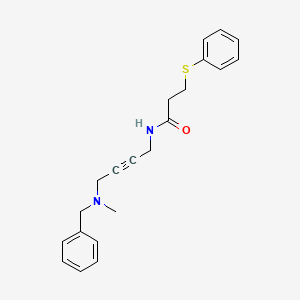
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)
![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)
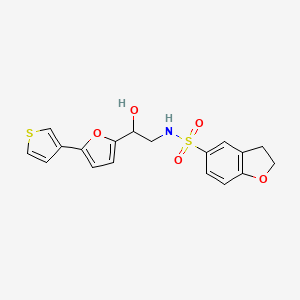
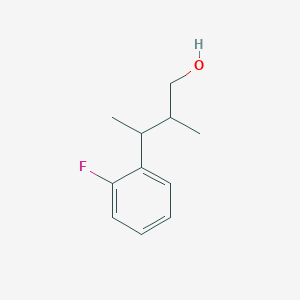
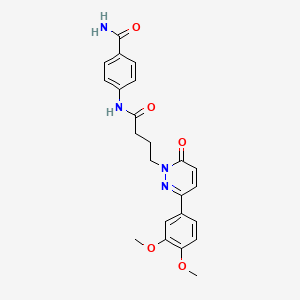
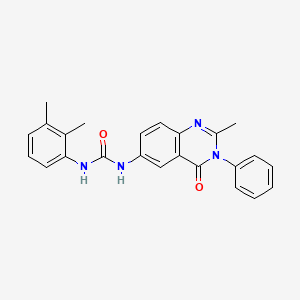
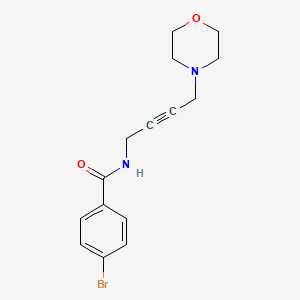
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)